2-Cyano-6-phenyloxazolopiperidine
Description
2-Cyano-6-phenyloxazolopiperidine (CAS: 88056-92-2) is a chiral heterocyclic compound with the molecular formula C₁₄H₁₆N₂O and a molecular weight of 228.3 g/mol. It is characterized by a fused oxazole-piperidine ring system substituted with a phenyl group and a cyano moiety. This compound serves as a versatile synthon in asymmetric organic synthesis, particularly for constructing substituted piperidines and β-amino alcohols .
Properties
Molecular Formula |
C13H11N3O |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
6-phenyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c14-7-12-16-11-6-10(8-15-13(11)17-12)9-4-2-1-3-5-9/h1-5,10,15H,6,8H2 |
InChI Key |
AHJDSTJXUBESNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC2=C1N=C(O2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
Starting Materials :
- (R)-(−)-Phenylglycinol (10 g, 0.073 mol)
- Citric acid (40 g) in distilled water (1 L)
- Potassium cyanide (KCN) as the cyanide source
Procedure :
- Phenylglycinol and citric acid are dissolved in water and cooled to 0–5°C.
- KCN is added gradually, followed by stirring at ambient temperature for 24–48 hours.
- The crude product is extracted with dichloromethane, purified via column chromatography, and recrystallized from hexane.
Yield and Outcomes :
Stereochemical Control
The chirality of phenylglycinol dictates the stereochemical outcome, yielding enantiomerically pure this compound with [α]D = −280° (CHCl3, c 1.0). This method’s reproducibility has been validated across laboratories, with checkers reporting consistent yields of 65–70% after optimizations.
Catalytic Enhancement Using Zinc Bromide
To address the classical method’s prolonged reaction time and moderate yields, Bonin et al. introduced zinc bromide (ZnBr₂) as a catalyst in tetrahydrofuran (THF).
Optimized Protocol
Reaction Setup :
- ZnBr₂ (10 mol%) in THF
- Reduced reaction time to 12–24 hours
- Temperature: 25–40°C
Mechanistic Role of ZnBr₂ :
Performance Metrics :
Transition Metal-Mediated Cyanation Strategies
Recent patents explore transition metal-catalyzed cyanation as a safer alternative to traditional KCN-based methods. CN111793021A discloses a copper-mediated approach using ammonium salts and N,N-dialkylformamides.
Method Overview
Reagents :
- Copper(I) iodide (CuI) as catalyst
- Ammonium acetate (NH₄OAc) and dimethylformamide (DMF) as cyanide sources
- Oxygen atmosphere at 100–150°C
Reaction Scope :
Advantages :
Comparative Analysis of Synthetic Methods
*Reported for structurally analogous compounds.
Applications in Asymmetric Synthesis
Synthesis of 2-(1-Aminoalkyl)piperidines
LiAlH₄ reduction of this compound followed by hydrogenolysis yields enantiopure diamines (e.g., [(2S)-2-methylpiperidin-2-yl]methanamine) with >90% ee. These intermediates are critical for alkaloid synthesis, including swainsonine and castanospermine analogs.
Diastereoselective Alkylation
Lithium reagent addition to the cyano group generates imino-bicyclic intermediates, which are diastereoselectively reduced to amino alcohols (e.g., 13a–c ). This strategy enables access to cis- and trans-2,6-disubstituted piperidines for drug discovery.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-6-phenyloxazolopiperidine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the cyano group to primary amines.
Substitution: Nucleophilic substitution reactions at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include organo-lithium or cuprate derivatives for reduction, and various oxidizing agents for oxidation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions include primary amines, oxides, and substituted derivatives of this compound .
Scientific Research Applications
2-Cyano-6-phenyloxazolopiperidine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Cyano-6-phenyloxazolopiperidine involves its interaction with molecular targets through its cyano and oxazolo groups. These interactions facilitate various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Key Properties :
- Physical State : White to off-white crystalline powder .
- Melting Point : 82 °C .
- Solubility: Soluble in methanol and chloroform; storage at room temperature (RT) or -20°C is recommended .
- Optical Activity : Exhibits chiral properties with a specific rotation of -285° (C=1, CHCl₃) .
Comparison with Structurally and Functionally Similar Compounds
Synthon 810
Synthon 810 (undisclosed structure) is another β-amino alcohol-derived building block used in asymmetric synthesis.
Key Difference: The oxazole ring in this compound enhances thermodynamic stability, enabling controlled equilibration of intermediates, whereas β-amino alcohols like Synthon 810 may require additional protecting groups .
Pipecolic Acid Derivatives
Pipecolic acid (piperidine-2-carboxylic acid) and its alkylated derivatives are natural amino acids involved in alkaloid biosynthesis.
Key Difference: The cyano group in this compound facilitates nucleophilic trapping reactions, bypassing the need for carboxylate activation required in pipecolic acid chemistry .
Chiral Building Blocks (e.g., (R)-Piperidin-2-yl Phosphonic Acid)
Phosphonic acid derivatives are used in medicinal chemistry for enzyme inhibition.
Key Difference: The oxazole ring system in this compound offers greater stability in acidic/basic conditions compared to phosphonic acid derivatives, which are prone to hydrolysis .
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